molecular formula C12H22N2O2 B11879028 tert-butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate

tert-butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate

Cat. No.: B11879028
M. Wt: 226.32 g/mol
InChI Key: LILIQFUOXJDQRQ-VIFPVBQESA-N
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Description

tert-Butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate (CAS: 2165405-66-1) is a conformationally constrained spirocyclic compound with a bicyclic framework comprising a 4-azaspiro[2.4]heptane core. The tert-butoxycarbonyl (Boc) group protects the secondary amine, while the (5S)-stereocenter carries an aminomethyl substituent. Its molecular formula is C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol), and it is typically stored at 2–8°C under inert conditions due to its sensitivity to moisture and temperature . The compound’s spirocyclic architecture confers rigidity, making it valuable in medicinal chemistry for optimizing pharmacokinetic properties such as metabolic stability and target binding .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9(8-13)4-5-12(14)6-7-12/h9H,4-8,13H2,1-3H3/t9-/m0/s1

InChI Key

LILIQFUOXJDQRQ-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC12CC2)CN

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC12CC2)CN

Origin of Product

United States

Biological Activity

tert-butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. With a molecular formula of C12_{12}H22_{22}N2_2O2_2 and a molar mass of approximately 226.32 g/mol, this compound has garnered attention for its potential biological activities due to its functional groups, namely amine and carboxylate, which enhance its reactivity and interaction with biological systems.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The presence of both an aminomethyl group and a carboxylate group creates opportunities for various interactions with biological targets.

Property Value
Molecular Formula C12_{12}H22_{22}N2_2O2_2
Molecular Weight 226.32 g/mol
CAS Number 2165405-66-1
Purity ≥ 97%
IUPAC Name This compound

The biological activity of this compound can be attributed to its ability to interact with various biological pathways:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties, particularly against drug-resistant strains of bacteria such as Mycobacterium tuberculosis . The structural modifications in the azaspiro framework can enhance the selectivity and efficacy against specific pathogens.
  • Cytotoxicity and Selectivity : Research indicates that related compounds demonstrate low cytotoxicity towards eukaryotic cells while maintaining high selectivity towards microbial targets . This feature is crucial for developing therapeutic agents that minimize harm to human cells while effectively combating infections.
  • Structure-Activity Relationship (SAR) : The SAR studies conducted on analogs of this compound reveal insights into how modifications in the spirocyclic structure influence biological activity. For instance, the introduction of different functional groups can significantly alter the compound's interaction with biological targets, enhancing its therapeutic potential .

Study on Antitubercular Activity

A recent medicinal chemistry campaign focused on synthesizing and evaluating various derivatives of azaspiro compounds, including this compound. The study aimed to optimize these compounds for improved antitubercular activity while reducing metabolic degradation . The results indicated that specific structural modifications led to enhanced efficacy against both drug-susceptible and drug-resistant strains.

Cytotoxicity Evaluation

In vitro assays were conducted to evaluate the cytotoxic effects of this compound on various eukaryotic cell lines. The findings demonstrated that this compound exhibited minimal cytotoxic effects, supporting its potential as a safe therapeutic candidate .

Comparison with Similar Compounds

tert-Butyl 4-Azaspiro[2.4]heptane-4-carboxylate Derivatives

Compound Name Substituent Molecular Formula CAS Key Properties
tert-Butyl (5S)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate (5S)-Aminomethyl C₁₂H₂₂N₂O₂ 2165405-66-1 Hygroscopic; requires inert storage
tert-Butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate (5S)-Hydroxymethyl C₁₂H₂₁NO₃ 2007909-24-0 Lower reactivity due to hydroxyl group; stable at RT
(S)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic acid (5S)-Carboxylic acid C₁₂H₁₉NO₄ 1935385-39-9 Acidic (pKa ~4–5); used in peptide coupling

Key Observations :

  • The carboxylic acid variant (CAS 1935385-39-9) is a key intermediate for synthesizing amides or esters, whereas the Boc-protected aminomethyl derivative is more suited for amine-deprotection strategies .

Larger Spirocyclic Systems

Compound Name Spiro Ring Molecular Formula CAS Key Properties
tert-Butyl 5-azaspiro[3.4]octane-5-carboxylate (3b) [3.4]Octane C₁₂H₂₁NO₂ N/A Higher lipophilicity (clogP +1.2 vs. +0.8 for [2.4]heptane); 77% synthesis yield
tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate Bicyclo[4.1.0] C₁₂H₂₁NO₃ N/A Enhanced strain due to bicyclic system; lower thermal stability

Key Observations :

  • Bicyclic systems (e.g., bicyclo[4.1.0]heptane) introduce strain, which may compromise stability but enhance conformational restriction .

Key Observations :

  • Carboxylation of spirocyclic amines using sec-BuLi/TMEDA shows higher yields for larger rings (e.g., 77% for [3.4]octane vs. 69% for [2.4]heptane) .
  • The aminomethyl derivative’s synthesis likely involves additional steps (e.g., oxidation/reduction), which may reduce overall efficiency compared to carboxylation .

Key Observations :

  • The aminomethyl derivative’s safety profile is less characterized compared to carboxylic acid or hydroxymethyl analogues, necessitating cautious handling .

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